molecular formula C10H11N3O3 B12040791 2-(2,3-Dihydro-3-oxo-4H-1,4-benzoxazin-4-YL)acetamidoxime

2-(2,3-Dihydro-3-oxo-4H-1,4-benzoxazin-4-YL)acetamidoxime

Cat. No.: B12040791
M. Wt: 221.21 g/mol
InChI Key: LXJPDXVVCLYIFH-UHFFFAOYSA-N
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Chemical Reactions Analysis

2-(2,3-Dihydro-3-oxo-4H-1,4-benzoxazin-4-YL)acetamidoxime undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4) . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(2,3-Dihydro-3-oxo-4H-1,4-benzoxazin-4-YL)acetamidoxime has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2,3-Dihydro-3-oxo-4H-1,4-benzoxazin-4-YL)acetamidoxime involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

2-(2,3-Dihydro-3-oxo-4H-1,4-benzoxazin-4-YL)acetamidoxime can be compared with similar compounds such as:

Properties

Molecular Formula

C10H11N3O3

Molecular Weight

221.21 g/mol

IUPAC Name

N'-hydroxy-2-(3-oxo-1,4-benzoxazin-4-yl)ethanimidamide

InChI

InChI=1S/C10H11N3O3/c11-9(12-15)5-13-7-3-1-2-4-8(7)16-6-10(13)14/h1-4,15H,5-6H2,(H2,11,12)

InChI Key

LXJPDXVVCLYIFH-UHFFFAOYSA-N

Isomeric SMILES

C1C(=O)N(C2=CC=CC=C2O1)C/C(=N/O)/N

Canonical SMILES

C1C(=O)N(C2=CC=CC=C2O1)CC(=NO)N

Origin of Product

United States

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